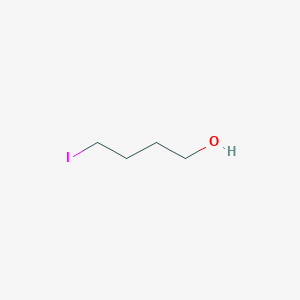

4-iodobutan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRICZARLROAIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3210-08-0 | |

| Record name | 4-iodobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodbutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodobutan-1-ol (CAS No: 3210-08-0), a versatile bifunctional building block crucial in organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, and provides in-depth, actionable experimental protocols for its synthesis via the Finkelstein reaction and the ring-opening of tetrahydrofuran. Furthermore, it explores the reactivity of its dual functional groups—a primary alcohol and a primary alkyl iodide—and presents its application in the synthesis of bioactive molecules. Spectroscopic data for characterization, safety information, and logical workflows for synthetic pathways are also included to serve as a practical resource for laboratory and development work.

Introduction

4-Iodbutan-1-ol is a valuable reagent in organic chemistry, prized for its dual reactivity which allows for sequential chemical modifications. The presence of a hydroxyl group and a primary iodo group on a four-carbon chain makes it an ideal starting material for the synthesis of a wide array of more complex molecules. The carbon-iodine bond is relatively weak, rendering the iodide an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can undergo transformations such as oxidation, esterification, and etherification. This orthogonal reactivity is of significant interest in the construction of pharmaceutical intermediates and other fine chemicals. This guide aims to consolidate the technical information available for this compound to support its effective use in research and development.

Molecular Structure and Identifiers

4-Iodbutan-1-ol is a simple, linear four-carbon alcohol substituted with an iodine atom at the terminal position.

-

Molecular Formula: C₄H₉IO

-

Molecular Weight: 200.02 g/mol

-

CAS Number: 3210-08-0[1]

-

IUPAC Name: this compound

-

SMILES: OCCCCI

-

InChI Key: VRICZARLROAIDW-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72 °C | [2] |

| Melting Point | 103-104 °C | [2] |

| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.01 ± 0.10 | [2] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Synthesis of 4-Iodbutan-1-ol: Experimental Protocols

Two primary methods for the synthesis of this compound are the Finkelstein reaction, starting from a corresponding bromo- or chloro-butanol, and the ring-opening of tetrahydrofuran (THF).

Finkelstein Reaction from 4-Bromobutan-1-ol

This method involves a nucleophilic substitution of a bromide with an iodide. It is a widely used and efficient method for preparing alkyl iodides.

Experimental Protocol:

-

Materials:

-

4-Bromobutan-1-ol

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobutan-1-ol in anhydrous acetone.

-

Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

-

Heat the mixture to reflux and maintain for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated sodium bromide can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure to remove the acetone.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Ring-Opening of Tetrahydrofuran (THF)

This method utilizes a Lewis acid to activate the ether oxygen of THF, followed by a nucleophilic attack by an iodide ion.

Experimental Protocol:

-

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Aluminium(III) iodide (AlI₃) or a combination of a Lewis acid and an iodide source

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous acetonitrile.

-

Add aluminium(III) iodide to the solvent with stirring.

-

To this mixture, add anhydrous tetrahydrofuran dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture and maintain it at a specified temperature for several hours (e.g., 5 hours with heating).[2] The reaction progress should be monitored by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water.

-

The product is then extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

-

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of a wide range of compounds, including those with therapeutic potential.

-

Nucleophilic Substitution: The primary iodo group is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, thiolates) to introduce new functional groups.

-

Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (4-iodobutanoic acid), esterified, or converted into an ether.

-

Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the iodide to form tetrahydrofuran.

While there are no prominent examples of this compound being a direct component of a marketed drug, its utility as a synthetic intermediate is well-established in medicinal chemistry for the construction of more complex molecules.[3] For instance, it can be used to introduce a four-carbon chain with a terminal hydroxyl group into a larger molecule, which can be a key pharmacophoric feature or a handle for further functionalization. Its role is particularly significant in the synthesis of iodinated compounds that may be used as therapeutic agents or diagnostic tools.[1]

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Predicted chemical shifts (in CDCl₃): ~3.6 ppm (t, 2H, -CH₂OH), ~3.2 ppm (t, 2H, -CH₂I), ~1.9 ppm (m, 2H, -CH₂CH₂I), ~1.7 ppm (m, 2H, -CH₂CH₂OH), variable (br s, 1H, -OH). |

| ¹³C NMR | Predicted chemical shifts (in CDCl₃): ~62 ppm (-CH₂OH), ~34 ppm (-CH₂CH₂I), ~30 ppm (-CH₂CH₂OH), ~7 ppm (-CH₂I). |

| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching bands around 2850-2950 cm⁻¹, and a C-I stretching absorption in the fingerprint region (around 500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 200. Characteristic fragmentation patterns include the loss of water and the iodine atom. |

Safety and Handling

4-Iodbutan-1-ol is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Experimental and Logical Workflows (Graphviz)

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Caption: Synthesis of 4-Iodbutan-1-ol via the Finkelstein Reaction.

Caption: Synthesis of 4-Iodbutan-1-ol via Ring-Opening of THF.

Conclusion

4-Iodbutan-1-ol is a highly useful and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides essential information on its properties, detailed protocols for its synthesis, and an overview of its reactivity and applications, serving as a practical resource for researchers and professionals in the field. Careful adherence to safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide to 4-Iodbutan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodbutan-1-ol, an organoiodine compound, is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis. Its structure, featuring a primary alcohol at one end and a primary iodo group at the other, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The carbon-iodine bond, being the least stable among the carbon-halogen bonds, renders the iodo group an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo various transformations such as oxidation, esterification, and etherification. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectral analysis of 4-iodobutan-1-ol.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for boiling and melting points in the literature, which may be attributed to different experimental conditions or purities of the samples.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉IO | [1][2][3] |

| Molecular Weight | 200.02 g/mol | [1][2][4] |

| CAS Number | 3210-08-0 | [2][3][4] |

| Appearance | Colorless to pale yellow or brown to black liquid | [4] |

| Boiling Point | 72 °C | [2][4] |

| Melting Point | 103-104 °C | [2][4] |

| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents. | [5] |

| pKa (Predicted) | 15.01 ± 0.10 | [2] |

| Storage | 2-8°C, protected from light. | [2][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| HO-CH₂ - | ~3.6 | Triplet (t) |

| -CH₂-CH₂ -CH₂I | ~1.7 | Multiplet (m) |

| -CH₂ -CH₂I | ~1.9 | Multiplet (m) |

| I-CH₂ - | ~3.2 | Triplet (t) |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H₂-OH | ~62 |

| -C H₂-CH₂-OH | ~34 |

| -C H₂-CH₂I | ~30 |

| C H₂-I | ~7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | ~3300 | Broad |

| C-H stretch (alkane) | ~2850-2960 | Strong, sharp |

| C-O stretch (alcohol) | ~1050 | Strong |

| C-I stretch | ~500-600 | Medium to weak |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak ([M]⁺) for this compound at m/z = 200 is expected to be observed, though it may be of low abundance.[7] Key fragmentation patterns would include:

-

Loss of an iodine atom: A significant peak at m/z = 73, corresponding to the [C₄H₉O]⁺ fragment.[7]

-

Loss of water: A peak at m/z = 182, corresponding to the [C₄H₈I]⁺ fragment.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Experimental Protocols

Synthesis of 4-Iodbutan-1-ol via Finkelstein Reaction

The Finkelstein reaction is a common and efficient method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides.[8][9]

Reaction Scheme:

Materials:

-

4-Bromobutan-1-ol

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromobutan-1-ol in anhydrous acetone, add an excess of sodium iodide.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The precipitation of sodium bromide indicates the reaction is proceeding.[9]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Key Chemical Reactions of 4-Iodbutan-1-ol

The primary iodo group in this compound is an excellent leaving group, making it susceptible to nucleophilic attack by a wide range of nucleophiles.[5]

General Protocol for Nucleophilic Substitution (e.g., with Sodium Azide):

Materials:

-

4-Iodbutan-1-ol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Under basic conditions, the hydroxyl group of this compound can act as an internal nucleophile, displacing the iodide to form tetrahydrofuran.[10]

Reaction Scheme:

Materials:

-

4-Iodbutan-1-ol

-

Strong base (e.g., sodium hydride (NaH))

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Dry the combined organic layers and remove the solvent to obtain the product.

Mandatory Visualizations

Synthesis of 4-Iodbutan-1-ol via Finkelstein Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity of 4-Iodbutan-1-ol

Caption: Reactivity of this compound.

Conclusion

4-Iodbutan-1-ol is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and other complex organic molecules. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, and key experimental protocols. The provided visualizations of its synthesis and reactivity are intended to aid researchers in understanding and utilizing this important chemical compound in their work. Proper handling and storage are crucial to maintain its stability and reactivity.

References

- 1. This compound | C4H9IO | CID 11030827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-1-butanol|lookchem [lookchem.com]

- 3. This compound 97% | CAS: 3210-08-0 | AChemBlock [achemblock.com]

- 4. 4-iodo-1-butanol | 3210-08-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 3210-08-0 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Iodobutan-1-ol from Tetrahydrofuran and 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-iodobutan-1-ol, a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis of this iodoalcohol from two readily available starting materials, tetrahydrofuran (THF) and 1,4-butanediol, is detailed, offering a comparative analysis of methodologies, quantitative data, and complete experimental protocols.

Synthesis from Tetrahydrofuran (THF)

The most direct approach to synthesizing this compound from tetrahydrofuran involves the ring-opening of the ether. This can be effectively achieved using a Lewis acid catalyst in the presence of an iodide source.

Method: Ring-opening with Aluminum(III) Iodide

A notable method for the synthesis of this compound from THF utilizes aluminum(III) iodide in an acetonitrile solvent. This procedure offers a good yield for the direct conversion.[1]

Logical Workflow for Synthesis from THF

Caption: Synthesis of this compound from THF.

Quantitative Data

| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Tetrahydrofuran | Aluminum(III) Iodide | Acetonitrile | 5 | Heating | 70 | [1] |

Experimental Protocol

Materials:

-

Tetrahydrofuran (THF)

-

Aluminum(III) iodide (AlI₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of aluminum(III) iodide in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen), add tetrahydrofuran dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to afford pure this compound.

Synthesis from 1,4-Butanediol

The synthesis of this compound from 1,4-butanediol can be achieved through direct mono-iodination or a two-step process involving the formation of an intermediate halo- or sulfonate-ester followed by a Finkelstein reaction.

Method 1: Direct Mono-iodination with Diphosphorous Tetraiodide

A direct conversion of 1,4-butanediol to this compound can be accomplished using diphosphorous tetraiodide (P₂I₄). This method provides the desired product in a single step, albeit with a moderate yield.[1]

Logical Workflow for Direct Iodination of 1,4-Butanediol

Caption: Synthesis via direct iodination.

Method 2: Two-Step Synthesis via 4-Bromobutan-1-ol (Finkelstein Reaction)

A more controlled and often higher-yielding approach involves a two-step synthesis. First, 1,4-butanediol is converted to an intermediate, such as 4-bromobutan-1-ol. This intermediate is then subjected to a Finkelstein reaction, where the bromide is displaced by iodide.

Logical Workflow for Two-Step Synthesis from 1,4-Butanediol

References

Preparation of 4-Iodbutan-1-ol via the Finkelstein Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-iodobutan-1-ol through the Finkelstein reaction, a cornerstone of nucleophilic substitution chemistry. This document outlines the reaction mechanism, compares starting materials, and offers detailed experimental protocols. Furthermore, it addresses potential side reactions, purification techniques, and the spectroscopic characterization of the final product. This guide is intended to be a comprehensive resource for chemists in research and development who require a practical and thorough understanding of this important synthetic transformation.

Introduction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides.[1][2][3] The reaction is typically conducted using an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent, most commonly acetone.[4] The success of the classic Finkelstein reaction is driven by the differential solubility of the halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the reaction equilibrium toward the formation of the alkyl iodide according to Le Châtelier's principle.[2][3]

4-Iodbutan-1-ol is a valuable bifunctional molecule in organic synthesis, serving as a precursor for the introduction of a four-carbon chain with reactive sites at both ends. The primary alcohol can undergo a variety of transformations, while the carbon-iodine bond is susceptible to nucleophilic attack and cross-coupling reactions.

This guide will focus on the preparation of this compound from its corresponding 4-halobutan-1-ol precursors.

Reaction Mechanism and Kinetics

The Finkelstein reaction proceeds via a classic SN2 mechanism.[4][5] This is a single-step, concerted process where the iodide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen leaving group from the backside.[2] This backside attack results in an inversion of stereochemistry at the carbon center, although for the synthesis of this compound from achiral precursors, this is not a primary concern.

The rate of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, the concentration of the reactants, the solvent, and the temperature.[4]

Key mechanistic features:

-

Bimolecular Nucleophilicity: The reaction rate is first-order in both the alkyl halide and the iodide ion.[4]

-

Leaving Group Ability: The facility of the reaction is highly dependent on the leaving group. For halogens, the leaving group ability follows the trend I > Br > Cl > F. Consequently, the conversion of 4-bromobutan-1-ol to this compound is generally faster and occurs under milder conditions than the conversion of 4-chlorobutan-1-ol.

-

Solvent Effects: The use of a polar aprotic solvent like acetone is crucial. Acetone effectively solvates the sodium cation but poorly solvates the halide anions. This leaves the iodide ion relatively "naked" and highly nucleophilic.[4] The low solubility of NaCl and NaBr in acetone is the primary driving force for the reaction.[2][3]

Starting Materials and Reagents

The primary starting materials for the synthesis of this compound via the Finkelstein reaction are 4-chlorobutan-1-ol and 4-bromobutan-1-ol.

| Property[6][7] | 4-Chlorobutan-1-ol | 4-Iodbutan-1-ol |

| Molecular Formula | C₄H₉ClO | C₄H₉IO |

| Molecular Weight | 108.57 g/mol | 200.02 g/mol |

| CAS Number | 928-51-8 | 3210-08-0 |

Experimental Protocols

Synthesis of 4-Iodbutan-1-ol from 4-Bromobutan-1-ol

This is the preferred route due to the better leaving group ability of bromide compared to chloride.

Materials:

-

4-Bromobutan-1-ol

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bisulfite solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 to 3.0 molar equivalents relative to the starting material) in anhydrous acetone.

-

To this solution, add 4-bromobutan-1-ol (1.0 molar equivalent).

-

Heat the reaction mixture to reflux and maintain for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A white precipitate of sodium bromide will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Concentrate the filtrate under reduced pressure to remove the majority of the acetone.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bisulfite to remove any traces of iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or flash column chromatography.

Synthesis of 4-Iodbutan-1-ol from 4-Chlorobutan-1-ol

The procedure is similar to the one described for 4-bromobutan-1-ol; however, due to the lower reactivity of the chloride leaving group, longer reaction times and potentially higher temperatures may be required to achieve a good yield.

Key Modifications:

-

Reaction Time: Expect significantly longer reaction times, potentially up to 72 hours.[9]

-

Temperature: Maintaining a steady reflux is critical.

-

Monitoring: Careful monitoring of the reaction progress is essential to determine the point of completion.

Potential Side Reactions

The most significant side reaction in the synthesis of this compound is the intramolecular Williamson ether synthesis, which leads to the formation of tetrahydrofuran (THF).[10][11]

This intramolecular cyclization can be promoted by basic conditions. Although the Finkelstein reaction is typically carried out under neutral conditions, any residual base or the slight basicity of the iodide salt could potentially facilitate this side reaction, especially at elevated temperatures.

Strategies to Minimize THF Formation:

-

Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can affect the reaction.

-

Neutral pH: The reaction should be maintained under neutral conditions. If necessary, a non-nucleophilic, mild acid scavenger could be employed, though this is not typical for a standard Finkelstein reaction.

-

Temperature Control: Avoid excessive heating, as higher temperatures can favor the intramolecular cyclization.

Purification and Characterization

Purification

The crude this compound obtained after the workup can be purified by either vacuum distillation or flash column chromatography.[12]

-

Vacuum Distillation: This method is effective for removing non-volatile impurities and is suitable for larger-scale purifications.[12] Due to the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.

-

Flash Column Chromatography: This technique provides excellent separation from closely related impurities.[12] A neutral stationary phase, such as neutral alumina, or deactivated silica gel (pre-treated with a non-nucleophilic base like triethylamine) is recommended to avoid degradation of the iodoalkane on the acidic surface of standard silica gel.[12]

Spectroscopic Characterization

The following data is based on predicted values and data from analogous compounds, as experimentally obtained spectra for this compound are not widely available in the literature.[5][13]

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃) | δ (ppm) |

| -CH₂-I | ~3.2 (t) |

| -CH₂-CH₂-I | ~1.9 (m) |

| -CH₂-CH₂-OH | ~1.6 (m) |

| -CH₂-OH | ~3.6 (t) |

| -OH | Variable |

| ¹³C NMR (CDCl₃) | δ (ppm) |

| -CH₂-I | ~7 |

| -CH₂-CH₂-I | ~34 |

| -CH₂-CH₂-OH | ~30 |

| -CH₂-OH | ~62 |

| Mass Spectrometry (MS) | m/z |

| Molecular Ion [M]⁺ | 200 |

| Loss of H₂O [M-18]⁺ | 182 |

| Loss of I [M-127]⁺ | 73 |

| Infrared (IR) | cm⁻¹ |

| O-H stretch (broad) | ~3350 |

| C-H stretch | ~2900-3000 |

| C-I stretch | ~500-600 |

Safety and Handling

4-Iodbutan-1-ol should be handled with care in a well-ventilated fume hood. Alkyl iodides are generally considered to be toxic and potential carcinogens.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Logical and Experimental Workflows

Finkelstein Reaction Workflow

References

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. 4-iodo-1-butanol | 3210-08-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H9IO | CID 11030827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scalable Regio- and Stereoselective Synthesis of Functionalized (E)-4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. journals.uc.edu [journals.uc.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Iodobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutan-1-ol is a versatile bifunctional organic compound of significant interest to the research and pharmaceutical communities. Its structure, featuring a primary alcohol at one end of a four-carbon chain and a primary iodide at the other, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules and as an intermediate in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] The presence of a reactive iodine atom, an excellent leaving group, facilitates various nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, as well as for understanding the compound's behavior in different chemical environments.

| Property | Value |

| IUPAC Name | 4-Iodobutane-1-ol |

| Synonyms | 4-Iodo-1-butanol, 4-Iodobutanol |

| CAS Number | 3210-08-0 |

| Molecular Formula | C4H9IO |

| Molecular Weight | 200.02 g/mol |

| Appearance | Colorless to yellow transparent liquid |

| Boiling Point | 72 °C |

| Melting Point | 103-104 °C |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) |

| pKa | 15.01 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the conversion of a more readily available C4 precursor. Two common methods are the ring-opening of tetrahydrofuran and the mono-iodination of butane-1,4-diol.

Synthesis from Butane-1,4-diol

A reliable method for the synthesis of this compound is the selective mono-iodination of butane-1,4-diol. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and effective way to achieve this transformation.

Experimental Protocol: Iodination of Butane-1,4-diol via the Appel Reaction

Materials:

-

Butane-1,4-diol (1 equivalent)

-

Triphenylphosphine (1.5 - 2 equivalents)

-

Iodine (1.5 - 2 equivalents)

-

Imidazole (3 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane in a round-bottom flask cooled to 0 °C.

-

Sequentially add iodine and imidazole to the stirred solution and continue stirring at 0 °C for 10-15 minutes.

-

Add a solution of butane-1,4-diol in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[1]

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from its ability to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Alkylation of Amines

This compound is an effective alkylating agent for primary and secondary amines. The reaction proceeds via a nucleophilic substitution where the amine displaces the iodide, forming a new carbon-nitrogen bond. This reaction is fundamental in building more complex molecular scaffolds.

Experimental Protocol: N-Alkylation of an Aniline Derivative

General Procedure:

-

In a suitable reaction vessel, dissolve the primary or secondary aniline (1 equivalent) in an appropriate solvent (e.g., hexane).

-

Add this compound (1.05 equivalents) and a catalyst, such as ammonium bromide (20 mol%).

-

Equip the vessel with a nitrogen balloon to create an inert atmosphere.

-

Irradiate the reaction mixture with a 50 W, 420 nm LED at 25 °C for 12-48 hours, depending on the scale.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent by vacuum distillation.

-

Purify the resulting residue by silica gel column chromatography to afford the desired N-alkylated product.[3][4]

Role in Radiopharmaceutical Synthesis

The iodo-functional group of this compound makes it a potential precursor for the synthesis of radiolabeled compounds for applications in nuclear medicine, such as Positron Emission Tomography (PET). The iodine atom can be displaced by a radionuclide, or the entire molecule can be used as a building block for a larger molecule that will be radiolabeled. While specific examples directly utilizing this compound are not abundant in readily available literature, its structure is analogous to other building blocks used in the synthesis of PET tracers. The development of new radiolabeling methods is an active area of research, and versatile intermediates like this compound are valuable tools for radiochemists.

Conclusion

This compound is a synthetically important molecule with a favorable combination of reactive functional groups. Its utility as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications, is well-established. The experimental protocols provided herein offer a starting point for researchers to utilize this versatile compound in their synthetic endeavors. Further exploration of its applications in areas such as drug development and radiochemistry is warranted and holds promise for future discoveries.

References

An In-depth Technical Guide to the Solubility of 4-Iodbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodobutan-1-ol in water and a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide combines qualitative information with established principles of organic chemistry to offer a robust framework for its application in research and development.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring both a polar hydroxyl (-OH) group and a less polar carbon-iodine bond on a four-carbon chain, results in a nuanced solubility profile. The hydroxyl group is capable of forming hydrogen bonds with polar solvents like water, while the alkyl iodide portion contributes to its affinity for organic solvents.

Solubility of 4-Iodbutan-1-ol in Aqueous and Organic Solvents

In organic solvents, this compound is expected to exhibit good solubility, particularly in polar organic solvents. The alkyl chain and the iodine atom contribute to van der Waals interactions with the organic solvent molecules.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a variety of solvents, based on general principles of solubility for haloalkanes and alcohols.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble[1] | The hydroxyl group allows for hydrogen bonding with water molecules. |

| Methanol | Miscible | Structurally similar to ethanol, with a dominant polar hydroxyl group. | |

| Ethanol | Miscible | The polar hydroxyl group and short alkyl chain facilitate mixing. | |

| Polar Aprotic | Acetone | Miscible | The carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Dichloromethane | Soluble | The moderate polarity of dichloromethane can solvate both the polar and non-polar parts of the molecule. | |

| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups interact with the butyl chain. | |

| Non-Polar | Toluene | Soluble | The aromatic ring can induce dipole interactions, and the overall non-polar character is compatible with the alkyl iodide portion. |

| Hexane | Sparingly Soluble | The primarily non-polar nature of hexane has a lower affinity for the polar hydroxyl group. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a framework for its determination.

Method 1: Visual Miscibility Titration

This method is suitable for determining the miscibility of this compound in various liquid solvents.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Calibrated burette or graduated pipette

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Accurately measure a known volume of the solvent (e.g., 1 mL) into a clean, dry test tube.

-

Using a burette or graduated pipette, add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.

-

After each addition, cap the test tube and vortex or stir the mixture vigorously for 30-60 seconds.

-

Visually inspect the mixture for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.

-

Continue adding this compound in small increments until persistent immiscibility is observed.

-

The point at which the solution remains cloudy or separates into layers after thorough mixing is considered the saturation point.

-

Record the total volume of this compound added.

-

The solubility can be expressed as the volume of solute per volume of solvent (v/v %) or converted to a mass/volume or molar concentration if the densities are known.

Method 2: Gravimetric Determination of Solubility of a Liquid in a Volatile Solvent

This method is suitable for determining the solubility of this compound in a volatile organic solvent.

Materials:

-

This compound

-

Volatile solvent of interest (e.g., diethyl ether, dichloromethane)

-

Saturated solution of this compound in the chosen solvent

-

Analytical balance

-

Evaporating dish or watch glass

-

Fume hood

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solute to the solvent and stirring for an extended period (e.g., 24 hours) at a constant temperature.

-

Allow any undissolved solute to settle.

-

Carefully decant or filter a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Place the evaporating dish in a fume hood to allow the volatile solvent to evaporate completely. Gentle heating may be used to expedite the process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has fully evaporated, weigh the evaporating dish containing the non-volatile solute residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

The solubility can then be calculated and expressed in terms of grams of solute per 100 mL of solvent or moles per liter.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound, starting from its molecular characteristics.

Caption: Logical workflow illustrating the influence of molecular structure on the solubility of this compound.

Conclusion

4-Iodbutan-1-ol is a versatile compound with a solubility profile that allows for its use in both aqueous and organic media. While precise quantitative data remains to be extensively published, a strong understanding of its solubility can be derived from its molecular structure and the behavior of similar compounds. The experimental protocols provided in this guide offer a clear path for researchers to determine the specific solubility parameters required for their applications, ensuring the effective use of this compound in drug development and scientific research.

References

Navigating the Procurement and Application of 4-Iodbutan-1-ol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, analysis, and application of 4-iodobutan-1-ol, a key building block in pharmaceutical research and development.

This technical document provides a comprehensive overview of this compound, a versatile bifunctional molecule essential for various synthetic transformations in medicinal chemistry. Its utility as a precursor for introducing butyl chains and its role as an alkylating agent make it a valuable reagent in the synthesis of novel therapeutic agents. This guide details commercial availability, synthetic routes, analytical methods for purity assessment, and its applications in drug development, alongside critical safety information.

Commercial Availability and Procurement

Sourcing high-quality this compound is the first critical step for any research endeavor. A variety of chemical suppliers offer this reagent at different purity grades and quantities. Researchers should carefully consider purity specifications, pricing, and supplier lead times to meet their specific experimental needs. Below is a summary of some commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | This compound | 3210-08-0 | ≥97% | 250 mg, 1 g, 5 g | $65.55 (250 mg), $129.95 (1 g), $453.10 (5 g) |

| AChemBlock | This compound | 3210-08-0 | 97% | Custom | Inquiry required |

| AK Scientific | 4-Iodo-1-butanol | 3210-08-0 | 99% | 250 mg | $399.00 (250 mg)[1] |

| Capot Chemical | 4-iodo-1-butanol | 3210-08-0 | NLT 98% | Custom | Inquiry required[2] |

| Guidechem | 4-iodo-1-butanol | 3210-08-0 | 99% | 25kg, 100kg, 1000kg | Inquiry required[3] |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The procurement and quality control workflow for this compound is a systematic process to ensure the material's suitability for research applications.

Figure 1: A flowchart outlining the key steps in the procurement and quality control of this compound for research purposes.

Synthesis of this compound

For applications requiring larger quantities or for cost-saving purposes, in-house synthesis of this compound can be a viable option. Two common synthetic routes start from readily available precursors: 1,4-butanediol and tetrahydrofuran (THF).

Synthesis from 1,4-Butanediol

This method involves the conversion of one of the hydroxyl groups of 1,4-butanediol to an iodide.

Reaction: HO-(CH₂)₄-OH + HI → I-(CH₂)₄-OH + H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol (1 equivalent).

-

Reagent Addition: Cool the flask in an ice bath and slowly add hydroiodic acid (57% in water, 1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis from Tetrahydrofuran (THF)

This route involves the ring-opening of THF with an iodide source.

Reaction: C₄H₈O + NaI + Acid Catalyst → I-(CH₂)₄-OH

Experimental Protocol:

-

Reaction Setup: To a solution of sodium iodide (1.5 equivalents) in acetonitrile in a round-bottom flask, add tetrahydrofuran (1 equivalent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like aluminum(III) iodide.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether (3 x volumes).

-

Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Final Purification: Purify the crude product by vacuum distillation.

Purity Determination and Analytical Methods

Ensuring the purity of this compound is paramount for the reproducibility of experimental results. The most common analytical techniques for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C (hold for 2 minutes), then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

-

Data Analysis: The retention time of the main peak in the chromatogram indicates the purity, while the mass spectrum provides structural confirmation through its fragmentation pattern. Expected fragments include the molecular ion peak (m/z 200), loss of water (m/z 182), and loss of iodine (m/z 73).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity analysis.[4]

General Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

-

Expected ¹H NMR Data (in CDCl₃):

-

δ 3.65 (t, 2H, -CH₂OH)

-

δ 3.20 (t, 2H, -CH₂I)

-

δ 1.90 (m, 2H, -CH₂CH₂I)

-

δ 1.65 (m, 2H, -CH₂CH₂OH)

-

δ ~1.5 (br s, 1H, -OH)

-

-

Expected ¹³C NMR Data (in CDCl₃):

-

δ 62.0 (-CH₂OH)

-

δ 33.5 (-CH₂CH₂I)

-

δ 30.5 (-CH₂CH₂OH)

-

δ 7.0 (-CH₂I)

-

-

Purity Assessment: The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signals of the analyte against a certified internal standard.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized as an alkylating agent to introduce a four-carbon chain into a molecule.[5] This modification can influence a compound's lipophilicity, binding affinity, and metabolic stability.[5] The dual functionality of the hydroxyl and iodo groups allows for sequential reactions, making it a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7]

One common application is in the N-alkylation of amines or the O-alkylation of phenols to introduce a butanol side chain. This chain can serve as a linker or a pharmacophoric element.

Figure 2: A logical diagram illustrating the use of this compound in a typical alkylation reaction for the synthesis of an Active Pharmaceutical Ingredient (API).

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin irritation and serious eye damage.[8] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, protected from light. Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

By understanding the commercial landscape, synthetic methodologies, analytical techniques, and applications of this compound, researchers can effectively and safely incorporate this versatile reagent into their drug discovery and development programs.

References

- 1. 4-Iodo-1-butanol|lookchem [lookchem.com]

- 2. capotchem.com [capotchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. thepharmamaster.com [thepharmamaster.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic and Thermophysical Properties of 4-Iodbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermodynamic and thermophysical property data for 4-iodobutan-1-ol (CAS No: 3210-08-0), a significant bifunctional organic compound utilized as a key intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Due to a scarcity of experimentally determined thermodynamic data for this specific compound, this guide consolidates predicted values from various sources, addresses discrepancies in reported physical properties, and presents experimental data for analogous compounds, namely 1-iodobutane and 1-butanol, to serve as a valuable reference. Furthermore, detailed experimental protocols for the synthesis of this compound and standardized methodologies for the determination of key thermophysical properties are provided to support further research and application.

Physicochemical and Thermophysical Properties

The thermodynamic and thermophysical properties of this compound are crucial for its application in chemical synthesis, enabling precise control over reaction conditions and purification processes. The data presented herein is a compilation from various chemical databases and supplier information. It is important to note that much of the available data, particularly for thermodynamic properties, is predicted rather than experimentally verified.

Physical Properties of 4-Iodbutan-1-ol

There are notable discrepancies in the reported boiling and melting points for this compound across different databases. The boiling point is cited as both 72 °C and in the range of 185-190 °C.[1][2] The lower value is likely a measurement taken under reduced pressure, a common practice for compounds with high boiling points to prevent decomposition. The higher range is more consistent with the expected atmospheric boiling point for a molecule of its mass and polarity.

The reported melting point of 103-104 °C is highly anomalous for a compound typically described as a colorless to pale yellow liquid at room temperature and is likely an error in the reporting databases.[1][2][3] For comparison, the structurally related 1-iodobutane has a melting point of -103 °C.[4]

Table 1: Physical Properties of 4-Iodbutan-1-ol

| Property | Value | Source(s) | Notes |

| Molecular Formula | C4H9IO | [5] | |

| Molecular Weight | 200.02 g/mol | [5] | |

| Boiling Point | ~185-190 °C | [1][6] | At atmospheric pressure. |

| 72 °C | [2][3] | Likely at reduced pressure. | |

| Melting Point | 103-104 °C | [1][2][3] | Likely erroneous. |

| Density | 1.803 ± 0.06 g/cm³ | [1][2][3] | Predicted value. |

| pKa | 15.01 ± 0.10 | [1][2] | Predicted value. |

| Appearance | Colorless to pale yellow liquid | [1][6] |

Comparative Thermophysical Data of Analogous Compounds

To provide a more robust framework for estimating the properties of this compound, experimentally determined data for 1-iodobutane and 1-butanol are presented. These compounds represent the iodoalkane and primary alcohol functionalities of this compound, respectively.

Table 2: Experimental Thermophysical Properties of 1-Iodobutane and 1-Butanol

| Property | 1-Iodobutane | 1-Butanol |

| Molecular Formula | C4H9I | C4H10O |

| Molecular Weight ( g/mol ) | 184.02 | 74.12 |

| Boiling Point (°C) | 130-131 | 117.7 |

| Melting Point (°C) | -103 | -89.8 |

| Density (g/cm³ at 25°C) | 1.617 | 0.81 |

| Enthalpy of Vaporization (kJ/mol at 298.15 K) | 40.5 ± 0.2 | 52.3 ± 0.1 |

| Liquid Heat Capacity (J/mol·K at 298.15 K) | 164.5 | 138.8 |

| Viscosity (mPa·s at 25°C) | 1.12 | 2.573 |

Sources for Table 2 are comprehensive chemical databases and peer-reviewed literature.[4][7][8][9][10][11][12]

Experimental Protocols

Detailed and reliable experimental procedures are essential for both the synthesis of this compound and the accurate determination of its thermophysical properties.

Synthesis of 4-Iodbutan-1-ol

Two common and effective methods for the synthesis of this compound are the ring-opening of tetrahydrofuran (THF) and the Finkelstein reaction.

This method involves the cleavage of the ether linkage in THF using an iodinating agent.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen iodinating agent (e.g., aluminum(III) iodide) in a suitable solvent such as acetonitrile.[2]

-

Addition of THF: Slowly add tetrahydrofuran to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with a saturated solution of sodium bisulfite to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

References

- 1. researchgate.net [researchgate.net]

- 2. Butane, 1-iodo- (CAS 542-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 5. This compound | C4H9IO | CID 11030827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butanol (CAS 71-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Butane, 1-iodo- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. thermopedia.com [thermopedia.com]

- 10. 1-Butanol [webbook.nist.gov]

- 11. Butane, 1-iodo- [webbook.nist.gov]

- 12. 1-Butanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Reactivity of 4-Iodbutan-1-ol

Abstract

4-Iodbutan-1-ol is a bifunctional organic molecule that serves as a versatile building block in complex organic synthesis. Possessing both a primary hydroxyl group and a primary alkyl iodide, its reactivity is characterized by the distinct and synergistic chemical behavior of these two functional groups. This technical guide provides a comprehensive examination of the core reactivity of 4-iodobutan-1-ol, focusing on the reactions of the hydroxyl and iodo moieties. Key transformations, including nucleophilic substitution, elimination, and intramolecular cyclization, are discussed in detail. This document summarizes quantitative data, provides detailed experimental protocols for pivotal reactions, and presents logical workflows to guide synthetic strategy, serving as a critical resource for professionals in chemistry and drug development.

Introduction

4-Iodbutan-1-ol (CAS No: 3210-08-0) is a valuable intermediate in organic synthesis due to its dual functionality.[1] The molecule incorporates a nucleophilic hydroxyl (-OH) group and an electrophilic carbon center attached to an excellent leaving group, iodide (-I).[2] This unique structural arrangement allows for a diverse range of chemical transformations, either by selectively targeting one functional group or by leveraging their combined reactivity. The carbon-iodine bond is notably weaker than other carbon-halogen bonds, rendering the iodo group highly susceptible to nucleophilic substitution.[3] Concurrently, the hydroxyl group can undergo traditional alcohol reactions or, critically, act as an internal nucleophile. This guide elucidates the fundamental principles governing the reactivity of these groups, with a particular focus on the competition between intermolecular and intramolecular pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉IO | [4][5] |

| Molecular Weight | 200.02 g/mol | [4] |

| CAS Number | 3210-08-0 | [5][6] |

| Appearance | Colorless to yellow transparent liquid | [1] |

| Boiling Point | 72 °C | [5] |

| Density (Predicted) | 1.803 ± 0.06 g/cm³ | [5] |

| Storage Temperature | 2-8°C, protected from light | [5][6] |

Core Reactivity of Functional Groups

The chemical behavior of this compound is dominated by the reactivity of its hydroxyl and iodo functional groups.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound behaves as a typical primary alcohol. Its reactivity is centered on the polar O-H and C-O bonds, where the oxygen atom is electron-rich.[7]

-

As a Nucleophile/Base: The lone pairs on the oxygen atom make the hydroxyl group weakly nucleophilic. In the presence of a strong base (e.g., sodium hydride, NaH), it can be readily deprotonated to form a potent nucleophile, the corresponding alkoxide.[8][9] This alkoxide is central to the molecule's most significant intramolecular reaction.

-

As a Leaving Group: The hydroxide ion (OH⁻) is a poor leaving group.[10] Therefore, for substitution reactions to occur at the C1 position, the hydroxyl group must first be converted into a better leaving group, for example, by protonation in strong acid to form -OH₂⁺ or by conversion to a sulfonate ester (e.g., tosylate or mesylate).[11]

-

Other Reactions: The hydroxyl group can undergo standard alcohol transformations such as oxidation to form 4-iodobutanoic acid, or esterification with carboxylic acids or their derivatives.[1][2]

Reactivity of the Iodo Group

The primary iodo group is located at the C4 position, making this site highly reactive towards nucleophiles.

-

Nucleophilic Substitution (Sₙ2): The carbon-iodine bond is highly polarized, and the iodide ion is an excellent leaving group, making the C4 carbon highly susceptible to Sₙ2 reactions.[3][12] This allows for the facile introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiolates).[13]

-

Elimination (E2): While Sₙ2 reactions are generally favored for primary alkyl halides, E2 elimination can become a competing pathway, particularly at higher temperatures and in the presence of strong, sterically hindered bases.[3]

The Interplay of Functional Groups: Intramolecular Cyclization

The most notable reaction of this compound is its intramolecular Williamson ether synthesis. The proximity of the nucleophilic hydroxyl group and the electrophilic C-I bond allows for a highly efficient ring-closing reaction.

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile then readily attacks the carbon bearing the iodide, displacing it in an intramolecular Sₙ2 reaction to form the stable, five-membered cyclic ether, tetrahydrofuran (THF).[14] This 5-exo-tet cyclization is kinetically and thermodynamically favorable.

Caption: Intramolecular cyclization of this compound to form THF.

Because of the high efficiency of this intramolecular cyclization, performing intermolecular Sₙ2 reactions at the C4 position requires a protection strategy for the hydroxyl group to prevent it from acting as an internal nucleophile.[3][13]

Reaction Condition Summary

The outcome of reactions involving this compound is highly dependent on the chosen conditions. The following table compares conditions that favor key reaction pathways.

| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) | Favors Intramolecular Cyclization |

| Nucleophile/Base | Good nucleophiles, weak bases (e.g., N₃⁻, CN⁻)[13] | Strong, sterically hindered bases (e.g., t-BuOK)[3] | Strong, non-hindered bases (e.g., NaH, KOH)[9][15] |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[9][13] | Less critical, often conjugate acid of base (e.g., t-BuOH)[3] | Polar aprotic (e.g., THF, DMF) |

| Temperature | Lower temperatures[3] | Higher temperatures[3] | Room temperature to moderate heat |

| Substrate | Hydroxyl group must be protected | Hydroxyl group may or may not be protected | Free hydroxyl group is required |

Key Experimental Protocols

Protocol 1: Synthesis of Tetrahydrofuran (Intramolecular Cyclization)

This protocol describes the base-mediated intramolecular Williamson ether synthesis of this compound to yield tetrahydrofuran.

Materials:

-

4-Iodbutan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Washing (Optional but Recommended): To remove the mineral oil, carefully wash the NaH suspension with anhydrous hexane (3x), decanting the hexane wash each time under inert atmosphere.

-

Reaction: Cool the NaH/THF suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cooled suspension via a syringe or an addition funnel.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching & Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Tetrahydrofuran can be purified by distillation if necessary.

Protocol 2: General Procedure for Intermolecular Sₙ2 Reaction

To achieve a successful intermolecular substitution at the C4 position, the hydroxyl group must first be protected to prevent the competing intramolecular cyclization. This protocol outlines a three-stage process: protection, substitution, and deprotection.

Caption: Workflow for intermolecular Sₙ2 reaction via a protection strategy.

Materials:

-

4-Iodbutan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dichloromethane (DCM)

-

Desired external nucleophile (e.g., sodium azide)

-

Polar aprotic solvent (e.g., DMF)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

Procedure:

Part A: Protection of the Hydroxyl Group

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add imidazole (1.5 equivalents) followed by TBDMSCl (1.2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected intermediate.

Part B: Nucleophilic Substitution

-

Dissolve the crude protected intermediate from Part A in a suitable polar aprotic solvent (e.g., DMF).

-

Add the desired nucleophile (1.1 - 1.5 equivalents).

-

Heat the reaction as necessary (typically 50-80 °C) and monitor by TLC or GC-MS until the substitution is complete.

-

After completion, perform an appropriate aqueous work-up and purify the product by flash column chromatography.

Part C: Deprotection

-

Dissolve the purified, protected product from Part B in THF.

-

Add a solution of TBAF (1.5 equivalents, 1M in THF).

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Quench the reaction, perform an aqueous work-up, and purify as needed to obtain the final 4-substituted-butan-1-ol.

Conclusion

4-Iodbutan-1-ol is a highly adaptable synthetic intermediate whose reactivity is defined by the interplay between its hydroxyl and iodo groups. While both moieties can be addressed independently using standard transformations, the molecule's propensity for rapid, base-catalyzed intramolecular cyclization to form tetrahydrofuran is its most defining characteristic. A thorough understanding of this competing pathway is paramount for synthetic planning. For intermolecular reactions targeting the primary iodide, protection of the hydroxyl group is a mandatory strategic consideration. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in the synthesis of complex target molecules.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 3210-08-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H9IO | CID 11030827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Iodo-1-butanol|lookchem [lookchem.com]

- 6. This compound | 3210-08-0 [sigmaaldrich.com]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. Khan Academy [khanacademy.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. science-revision.co.uk [science-revision.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (2S)-4-Iodobutan-2-ol | 59780-24-4 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for 4-Iodbutan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals